molecular formula C13H15N3O B2660682 N-(1-cyanocyclohexyl)pyridine-2-carboxamide CAS No. 1308361-08-1

N-(1-cyanocyclohexyl)pyridine-2-carboxamide

Cat. No. B2660682
CAS RN: 1308361-08-1
M. Wt: 229.283
InChI Key: CZVYMODSALWLMD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(1-cyanocyclohexyl)pyridine-2-carboxamide” can be inferred from related compounds. For instance, pyridine derivatives have been characterized using techniques such as single crystal X-ray diffraction, NMR, FT-IR, and UV–Vis spectroscopic techniques . These techniques can provide information about the dihedral angles, crystallization properties, and vibrational properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-cyanocyclohexyl)pyridine-2-carboxamide” can be inferred from related compounds. For instance, pyridine derivatives have been characterized using techniques such as single crystal X-ray diffraction, NMR, FT-IR, and UV–Vis spectroscopic techniques . These techniques can provide information about the dihedral angles, crystallization properties, and vibrational properties of the molecule .

Scientific Research Applications

Urease Inhibition

Urease is an enzyme involved in the hydrolysis of urea to ammonia and carbon dioxide. Inhibition of urease activity is crucial for managing conditions related to ureolytic bacteria, such as gastric and duodenal cancer. Researchers have synthesized pyridine carboxamide derivatives and evaluated their inhibitory action against urease. Notably, compounds like 5-chloropyridine-2 yl-methylene hydrazine carbothioamide (Rx-6) and pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) demonstrated significant activity with IC50 values of 1.07 µM and 2.18 µM, respectively .

Heterocyclic Synthesis

Pyridine derivatives play a vital role in drug discovery and medicinal chemistry. Researchers have developed methods for synthesizing pyridine compounds using various catalysts. For instance, Lewis group investigations have explored the synthesis of pyridine derivatives via intermolecular alkylation, leading to novel structures with potential applications .

Catalysis

Magnetically recoverable nano-catalysts, including pyridine-based materials, have gained prominence due to their high surface area, ease of separation, and modification capabilities. These catalysts find applications in various chemical reactions, offering advantages in terms of efficiency and recyclability .

Spectroscopic Studies

Pyridine carboxamides are amenable to spectroscopic analysis. For instance, their infrared (IR) spectra exhibit characteristic peaks related to functional groups. In the case of pyridine carbothioamide, weak peaks appear at 3268 and 3255 cm⁻¹ due to secondary amine (NH₂), while the NHCS group shows up at 3181 cm⁻¹. Additionally, the C=N bond manifests as a medium peak at 1622 cm⁻¹ .

properties

IUPAC Name

N-(1-cyanocyclohexyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-10-13(7-3-1-4-8-13)16-12(17)11-6-2-5-9-15-11/h2,5-6,9H,1,3-4,7-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVYMODSALWLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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